molecular formula C11H14N2O2 B1286779 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 924866-05-7

4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B1286779
CAS No.: 924866-05-7
M. Wt: 206.24 g/mol
InChI Key: RBNJPVORBOEYBW-UHFFFAOYSA-N
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Description

4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyrrolidinone, a five-membered lactam, and contains an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 2-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrrolidinone derivative. The reaction conditions may vary, but common reagents include acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one
  • 1-(2-amino-4-methoxyphenyl)pyrrolidin-2-one
  • 4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one

Uniqueness

4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-amino-1-(2-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)13-7-8(12)6-11(13)14/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNJPVORBOEYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264396
Record name 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924866-05-7
Record name 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924866-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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